

Evolutionary significance of volemitol in different plant families

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An In-depth Technical Guide on the Evolutionary Significance of **Volemitol** in Different Plant Families

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a naturally occurring seven-carbon sugar alcohol (heptitol), is a significant carbohydrate in select lineages of the plant kingdom. While not as ubiquitous as sucrose or starch, its presence and physiological roles in certain plant families, particularly the Primulaceae, offer a compelling case study in metabolic evolution and adaptation. This technical guide synthesizes the current understanding of **volemitol**'s distribution, biosynthesis, and physiological functions, with a focus on its evolutionary importance as a primary metabolite and a mediator of stress tolerance. We present quantitative data, detailed experimental protocols, and pathway visualizations to provide a comprehensive resource for researchers in plant biology, biochemistry, and natural product-based drug discovery.

Introduction

Volemitol (D-glycero-D-manno-heptitol) is a sugar alcohol first isolated from the mushroom *Lactarius volemus* in 1889.^{[1][2]} It is now known to be widely distributed not only in fungi, but also in lichens, mosses, red algae, and certain higher plant families.^{[1][2]} Unlike the six-carbon sugar alcohols (hexitols) such as mannitol and sorbitol, which are more common in plants, the

seven-carbon structure of **volemitol** points to a distinct biosynthetic origin and specialized physiological functions.

In most plants, sucrose is the primary product of photosynthesis transported through the phloem, and starch is the main storage carbohydrate.[3] However, in specific taxa, sugar alcohols, including **volemitol**, have evolved to fulfill these fundamental roles.[1][4] This metabolic divergence is evolutionarily significant, suggesting that the unique physicochemical properties of **volemitol** confer adaptive advantages in particular ecological niches. This guide explores the evolutionary drivers behind the adoption of **volemitol** as a key metabolite, focusing on its roles in primary metabolism and abiotic stress tolerance.

Distribution of Volemitol in the Plant Kingdom

The occurrence of **volemitol** is taxonomically restricted, with its most prominent presence documented in the Primulaceae (Primrose family). However, it has been identified in other families, indicating multiple evolutionary origins or a more ancient, widespread presence that has been lost in many lineages.

Family	Genus/Species Examples	Primary Role(s)	References
Primulaceae	Primula elatior, Primula officinalis, Primula × polyantha	Photosynthetic product, Phloem translocate, Storage carbohydrate	[2][4][5][6]
Polygonaceae	Polygonum spp. (Knotweeds)	Presence noted, role less defined	[7][8]
Rosaceae	Presence suggested in some species	Minor component, potential stress response	[9]
Apiaceae	Daucus carota (Carrot)	Minor carbohydrate component	[10]
Crassulaceae	Sedum spectabile	Precursor sedoheptulose is abundant	[10]
Avocado	Persea americana (seed)	Isolated alongside other polyols	[11]

This table summarizes the known distribution of **volemitol**. The Polygonaceae and Rosaceae families are large and diverse, and the presence of **volemitol** is not universal across all genera.

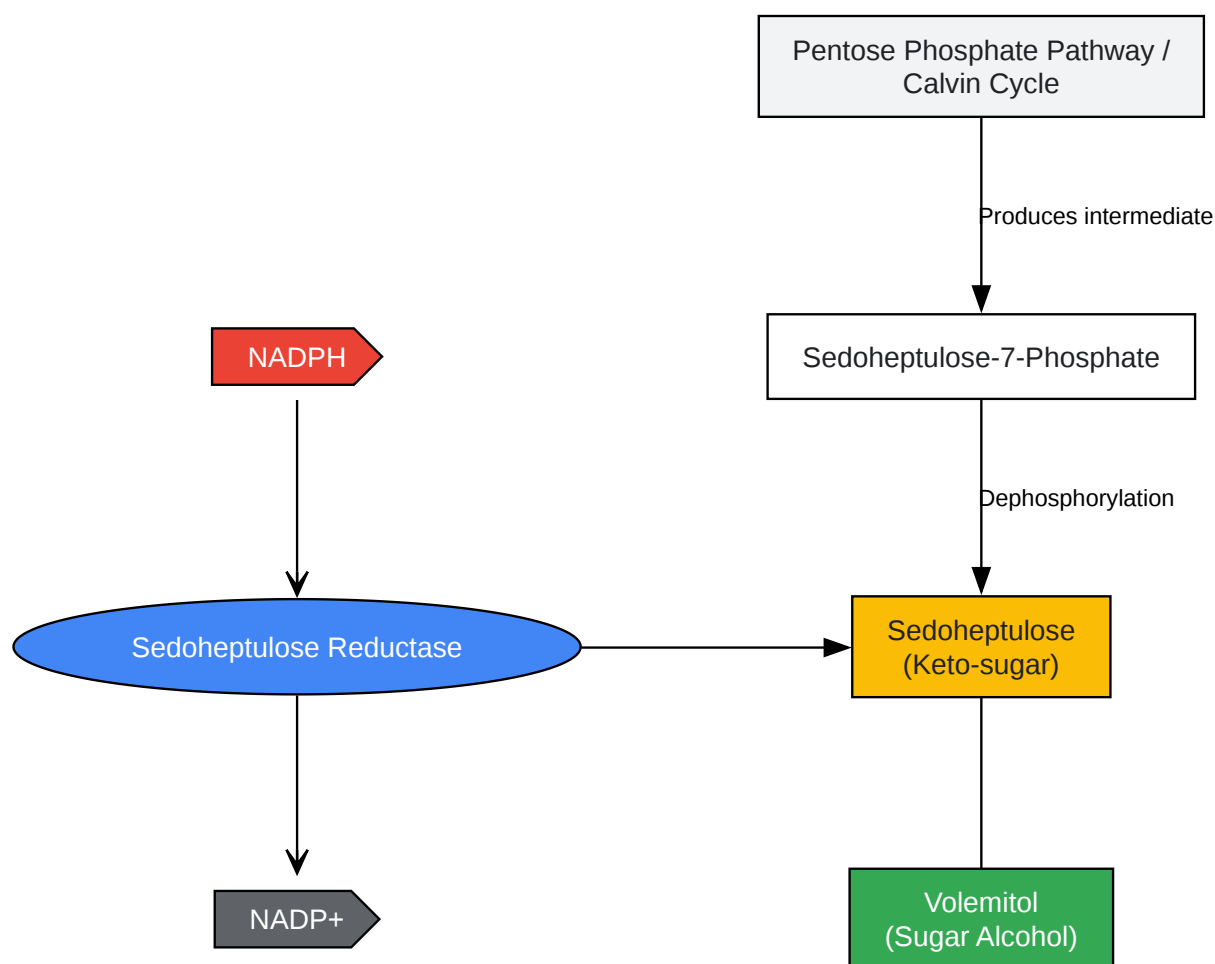
Biosynthesis of Volemitol

The biosynthesis of **volemitol** is a direct and efficient pathway stemming from a key intermediate of the pentose phosphate pathway and the Calvin cycle: sedoheptulose.

The primary reaction is the reduction of the keto-sugar sedoheptulose to its corresponding alcohol, **volemitol**. This conversion is catalyzed by a novel enzyme, sedoheptulose reductase, which is dependent on the coenzyme NADPH as the reductant.[2][4]

Key Reaction: Sedoheptulose + NADPH + H⁺ → **Volemitol** + NADP⁺

This pathway is significant because it directly links primary carbon metabolism (photosynthesis and pentose phosphate pathway) to the production of a stable, multi-functional sugar alcohol. The high specificity of sedoheptulose reductase in *Primula* species for its substrate suggests a highly evolved and regulated process.[2]



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Caption: Biosynthetic pathway of **volemitol** from sedoheptulose.

Physiological Roles and Evolutionary Significance

The adoption of **volemitol** as a primary carbohydrate in plants like *Primula* represents a significant evolutionary divergence. Its functions span from core metabolism to specialized

stress adaptation.

A Trifecta of Roles in Primary Metabolism

In *Primula* species, **volemitol** uniquely serves three roles typically segregated between different molecules in other plants:

- **Photosynthetic Product:** It is a major, stable end-product of photosynthesis in the leaves.[\[2\]](#)
[\[4\]](#)
- **Phloem Translocate:** **Volemitol** is the primary form of carbon transported from source leaves to sink tissues (roots, flowers, storage organs) via the phloem. In *Primula* × *polyantha*, it can constitute up to 24% of the phloem sap carbohydrates.[\[2\]](#)[\[10\]](#)
- **Storage Carbohydrate:** It functions as a reserve carbohydrate, accumulating in vegetative tissues.[\[1\]](#)[\[4\]](#)

The evolutionary advantage of using a single molecule for these three functions may lie in metabolic efficiency, reducing the need for enzymatic interconversions between transport and storage forms (e.g., sucrose to starch).

The Key to Stress Tolerance: Volemitol as a Compatible Solute

Perhaps the most critical evolutionary driver for **volemitol** metabolism is its role in abiotic stress tolerance.[\[12\]](#) Sugar alcohols are well-known compatible solutes or osmolytes.[\[13\]](#)[\[14\]](#)

Compatible solutes are small, highly soluble molecules that accumulate to high concentrations in the cytoplasm during osmotic stress (e.g., drought, high salinity) to maintain cellular turgor and water potential.[\[13\]](#) They are termed "compatible" because they do not interfere with normal enzymatic activity, unlike inorganic ions.

Volemitol's properties make it an excellent osmoprotectant:

- **High Solubility:** It can accumulate to high concentrations without crystallizing.[\[2\]](#)

- **Chemical Inertness:** As a polyol, it lacks a reactive carbonyl group, making it less likely to interact non-specifically with proteins and other cellular components.
- **ROS Scavenging:** Polyols may also help protect cells from damage by scavenging reactive oxygen species (ROS) that are often produced during stress events.[\[12\]](#)

The evolution of **volemitol** as a primary carbohydrate in families like Primulaceae may have been an adaptation to environments with periodic or unpredictable water availability, giving these species a competitive edge.

Quantitative Data on Volemitol Accumulation

The concentration of **volemitol** can vary significantly depending on the plant species, tissue type, and developmental stage. The highest concentrations are found in Primula species.

Species	Tissue	Concentration	Notes	Reference
Primula × polyantha	Leaves	Up to 50 mg/g fresh weight (~25% of dry weight)	Major non-structural carbohydrate	[2]
Primula × polyantha	Phloem Sap	~24% of total phloem sap carbohydrates	Primary transport sugar	[2]
Daucus carota (Carrot)	Root	1.4 - 24.6 mg/g dry weight	One of several major carbohydrates	[10]

Experimental Protocols

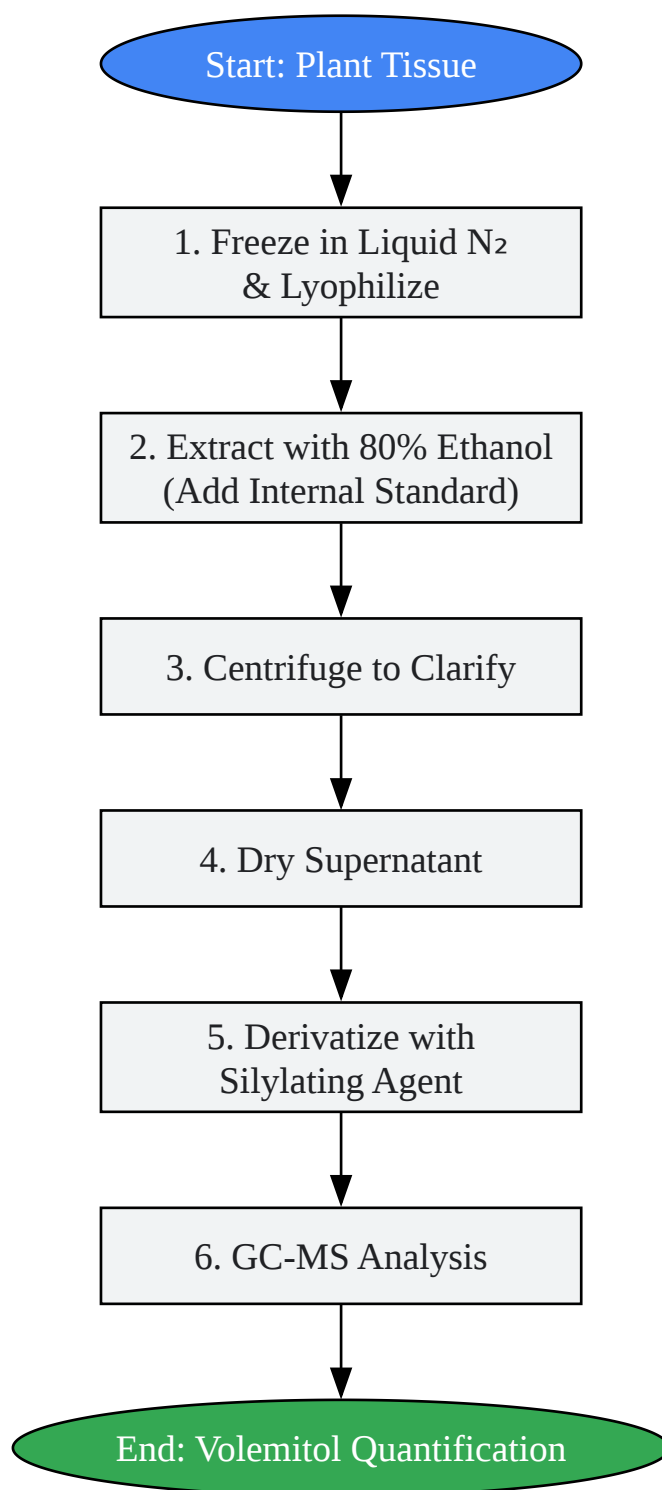
Accurate quantification and characterization of **volemitol** and its biosynthetic enzymes are crucial for research. The following sections detail standard methodologies.

Protocol for Volemitol Extraction and Quantification

This protocol outlines a general workflow for analyzing **volemitol** content in plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method for polyol analysis.

Methodology:

- **Sample Preparation:** Flash-freeze plant tissue (e.g., leaf discs) in liquid nitrogen to halt metabolic activity. Lyophilize (freeze-dry) the tissue to a constant weight and then grind to a fine powder.
- **Extraction:** Extract a known mass of dried tissue (e.g., 20 mg) with a hot 80% ethanol solution. This step extracts soluble carbohydrates and inactivates degradative enzymes. An internal standard (e.g., sorbitol, if not present in the sample) should be added at this stage for accurate quantification.
- **Clarification:** Centrifuge the extract to pellet insoluble material. The supernatant contains the soluble sugars and sugar alcohols.
- **Derivatization (Silylation):** Evaporate the supernatant to dryness under a stream of nitrogen. To make the non-volatile polyols suitable for GC analysis, they must be derivatized. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane in pyridine) and incubate at 70°C. This replaces the hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups, creating volatile TMS-ethers.
- **GC-MS Analysis:** Inject the derivatized sample into a GC-MS system. The compounds are separated on the GC column based on their boiling points and identified by their characteristic mass spectra and retention times compared to an authentic **volemitol** standard.
- **Quantification:** Calculate the concentration of **volemitol** based on the peak area relative to the internal standard.



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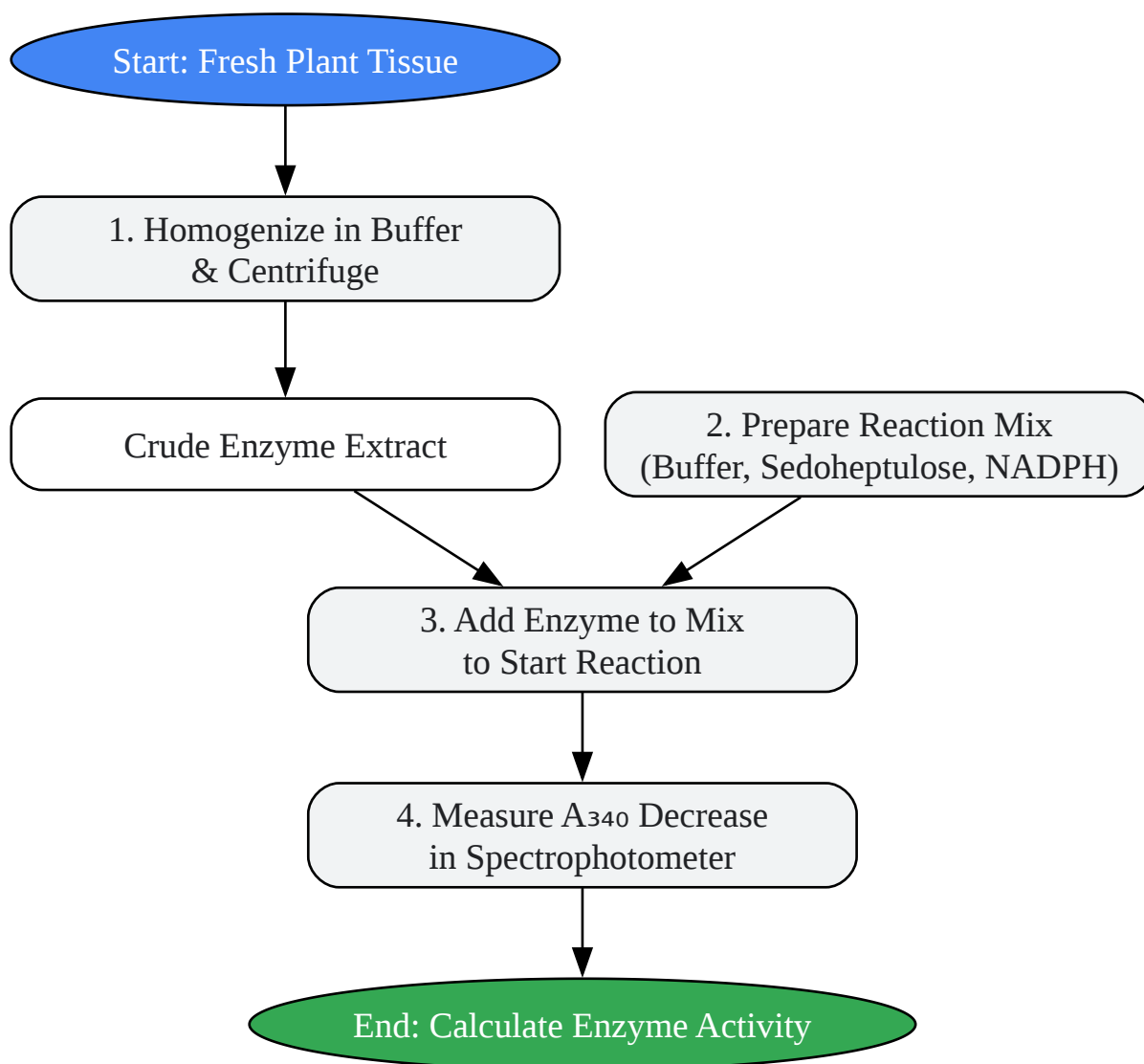
Caption: Workflow for **volemitol** extraction and GC-MS analysis.

Protocol for Sedoheptulose Reductase Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of the key biosynthetic enzyme, sedoheptulose reductase.

Methodology:

- **Enzyme Extraction:** Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., Tris-HCl, pH 7.5-8.0) containing protease inhibitors and a reducing agent like DTT to preserve enzyme integrity. Centrifuge the homogenate at high speed to pellet cell debris and obtain a crude protein extract (supernatant).
- **Reaction Mixture:** Prepare a reaction mixture in a quartz cuvette containing:
 - Buffer (e.g., Tris-HCl, pH 7.5)
 - Sedoheptulose (substrate)
 - NADPH (cofactor)
- **Initiation and Measurement:** Add a small volume of the crude enzyme extract to the cuvette to initiate the reaction. Immediately place the cuvette in a spectrophotometer.
- **Data Acquisition:** Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ results in a loss of absorbance at this wavelength.
- **Calculation of Activity:** The rate of reaction (enzyme activity) is calculated from the linear rate of change in absorbance using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). Activity is typically expressed as nmol of NADPH oxidized per minute per mg of protein.



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Caption: Workflow for the sedoheptulose reductase enzyme assay.

Relevance to Drug Development

The study of **volemitol** and other plant-derived polyols holds potential for the pharmaceutical industry.

- Natural Sweeteners: **Volemitol** is a natural sweetening agent, making it of interest to the food and beverage industries as a sugar substitute.[1]

- **Osmotic Agents:** Polyols are used in medicine as osmotic agents. While mannitol is commonly used for this purpose, the unique properties of **volemitol** could be explored for similar applications.
- **Cytoprotective Properties:** Its role as a potent osmoprotectant in plants suggests it may have cytoprotective properties that could be investigated for therapeutic applications, particularly in conditions involving cellular stress.

Conclusion and Future Directions

The evolutionary trajectory of **volemitol** in the plant kingdom is a testament to the power of metabolic innovation in driving adaptation. In select plant families, **volemitol** has been co-opted to serve as a multi-purpose molecule, efficiently linking primary carbon metabolism with robust mechanisms for stress tolerance. Its function as a photosynthetic product, phloem translocate, storage compound, and compatible solute highlights a highly integrated and evolutionarily advantageous metabolic strategy.

Future research should aim to:

- **Expand Phylogenetic Surveys:** Conduct broader screenings across more plant families to better understand the true taxonomic distribution of **volemitol**, which could reveal more about its evolutionary origins.
- **Genetic and Molecular Characterization:** Isolate and characterize the genes encoding sedoheptulose reductase from different species to study the molecular evolution of this key enzyme.
- **Stress Physiology Studies:** Perform comparative studies on closely related **volemitol**-producing and non-producing species under controlled stress conditions to definitively quantify the adaptive advantage conferred by **volemitol** accumulation.

By continuing to unravel the complexities of **volemitol**'s role in plants, researchers can gain deeper insights into plant evolution, stress physiology, and the vast potential of natural products.

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